2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
2-((4-Fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a fluorinated pyrimidoindole derivative characterized by a bicyclic pyrimido[5,4-b]indole core. This compound features two distinct fluorinated substituents: a 4-fluorophenyl group at position 3 and a 4-fluorobenzylthio moiety at position 2 (Fig. 1). The presence of fluorine atoms enhances its metabolic stability and lipophilicity, which are critical for pharmacokinetic properties .
The synthesis of such compounds typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, similar analogs are synthesized using HATU-mediated coupling reactions or thioether formation via nucleophilic substitution . X-ray crystallography (e.g., SHELX-refined structures) confirms the planar geometry of the pyrimidoindole core and the spatial orientation of substituents, which are pivotal for target binding .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3OS/c24-15-7-5-14(6-8-15)13-30-23-27-20-18-3-1-2-4-19(18)26-21(20)22(29)28(23)17-11-9-16(25)10-12-17/h1-12,26H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARGKIKWBXUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC4=CC=C(C=C4)F)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[5,4-b]indole derivatives exhibit diverse biological activities, particularly as Toll-Like Receptor 4 (TLR4) ligands, kinase inhibitors, or antimicrobial agents. Below is a systematic comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives
Key Findings :
Fluorine Substitution: The target compound’s dual 4-fluorophenyl groups confer superior metabolic stability compared to non-fluorinated analogs (e.g., 3-phenyl derivatives in ). However, chlorophenyl analogs (e.g., ) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration.
Thioether Variants: The 4-fluorobenzylthio group in the target compound likely improves target binding affinity over simpler alkylthio chains (e.g., propylthio in ). Morpholinoethylthio derivatives () demonstrate enhanced solubility, a trade-off for reduced membrane permeability.
Biological Activity : Compounds with acetamide side chains (e.g., ) show marked TLR4 selectivity, while furan-carboxylate derivatives () are explored for oral bioavailability. The target compound’s activity remains underexplored but is inferred to align with these trends.
Synthetic Flexibility : The target compound’s synthesis shares methodologies with , utilizing HATU-activated coupling and chromatographic purification. In contrast, phenacylthio derivatives () require milder conditions due to electrophilic sulfur reactivity.
Table 2: Physicochemical and Crystallographic Data
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